3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide
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Overview
Description
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and sulfonation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of 3,5-Dichloro-N-(4-amino-2-nitrophenyl)benzene-1-sulfonamide.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dichlorobenzenesulfonamide: Similar structure but lacks the nitro group.
3,5-Dichloro-4-nitrobenzenesulfonamide: Similar structure but lacks the hydroxy group.
Uniqueness
3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920527-20-4 |
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Molecular Formula |
C12H8Cl2N2O5S |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-7-3-8(14)5-10(4-7)22(20,21)15-11-2-1-9(17)6-12(11)16(18)19/h1-6,15,17H |
InChI Key |
JKSHYDLWIRKGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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